2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine: A Technical Guide
2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine: A Technical Guide
Topic: 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine: Technical Guide to Synthesis & Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine (CAS: 2089377-85-3) is a critical heterocyclic building block in modern medicinal chemistry. Characterized by an electron-deficient pyridine ring substituted with a robust methylsulfonyl group at the C2 position and a reactive hydroxymethyl handle at C5, this molecule serves as a versatile scaffold. It is particularly prominent in the development of COX-2 inhibitors (related to the Etoricoxib class) and Hedgehog pathway inhibitors , where the sulfone moiety acts as a crucial hydrogen-bond acceptor and metabolic anchor.
This guide provides a definitive technical analysis of the compound, detailing a self-validating synthesis protocol, physicochemical properties, and its strategic utility in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
To ensure precise identification across global databases and supply chains, the following nomenclature and property data are consolidated.
Table 1: Chemical Identity & Synonyms
| Attribute | Detail |
| Primary Name | 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine |
| IUPAC Name | [6-(Methylsulfonyl)pyridin-3-yl]methanol |
| Common Synonyms | (6-Methanesulfonylpyridin-3-yl)methanol; 5-Hydroxymethyl-2-methylsulfonylpyridine |
| CAS Number | 2089377-85-3 |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| SMILES | CS(=O)(=O)c1ccc(CO)cn1 |
| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Note |
| Appearance | White to off-white solid | Crystalline powder form preferred for stability. |
| Melting Point | 85–88 °C | Sharp melting range indicates high purity (>98%). |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; insoluble in hexanes. |
| pKa | ~13.5 (Alcohol), ~ -1.0 (Pyridine N) | The sulfone group strongly decreases the basicity of the pyridine nitrogen. |
| Stability | Hygroscopic | Store under inert atmosphere (N₂) at 2–8°C. |
Validated Synthesis Protocol
The most robust synthetic route prioritizes the installation of the sulfone moiety before the final reduction of the ester to the alcohol. This sequence prevents chemoselectivity issues associated with oxidizing a sulfide in the presence of a primary alcohol.
Route Overview: The "Oxidation-First" Strategy
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Nucleophilic Aromatic Substitution (SₙAr): Displacement of chloride by thiomethoxide.
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Oxidation: Conversion of sulfide to sulfone.
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Chemoselective Reduction: Conversion of the ester to the target alcohol.
Step-by-Step Methodology
Step 1: Synthesis of Methyl 6-(methylthio)nicotinate
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Reagents: Methyl 6-chloronicotinate (1.0 equiv), Sodium thiomethoxide (NaSMe, 1.1 equiv), THF (anhydrous).
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Protocol:
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Dissolve Methyl 6-chloronicotinate in anhydrous THF under N₂ atmosphere at 0°C.
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Add NaSMe portion-wise to control exotherm.
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Allow to warm to room temperature (RT) and stir for 4 hours.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by a lower Rf spot.
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Workup: Quench with water, extract with EtOAc, wash with brine, and dry over MgSO₄.
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Causality: The electron-withdrawing ester at C3 activates the C6-chloride for SₙAr displacement. THF is chosen to solubilize the organic reactant while allowing NaSMe to react efficiently.
Step 2: Oxidation to Methyl 6-(methylsulfonyl)nicotinate
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Reagents: Methyl 6-(methylthio)nicotinate (from Step 1), m-Chloroperbenzoic acid (m-CPBA, 2.5 equiv) or Oxone.
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Protocol:
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Dissolve the thioether in DCM at 0°C.
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Add m-CPBA slowly. The reaction is exothermic.
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Stir at RT for 12 hours.
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Checkpoint: 1H NMR should show a significant downfield shift of the S-Methyl peak from ~2.5 ppm (S-Me) to ~3.2 ppm (SO₂-Me).
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Workup: Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (to quench excess peroxide).
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Causality: Complete oxidation to the sulfone is critical. Under-oxidation yields the sulfoxide, which is a common impurity. Using 2.5 equivalents ensures full conversion.
Step 3: Reduction to 2-(Methylsulfonyl)-5-(hydroxymethyl)pyridine
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Reagents: Methyl 6-(methylsulfonyl)nicotinate, Sodium Borohydride (NaBH₄, 2.0 equiv), Methanol/THF (1:1).
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Protocol:
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Dissolve the sulfone-ester in MeOH/THF at 0°C.
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Add NaBH₄ portion-wise. Gas evolution (H₂) will occur.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Checkpoint: Monitor disappearance of the ester carbonyl stretch in IR (~1720 cm⁻¹) and appearance of broad OH stretch (~3400 cm⁻¹).
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Workup: Quench carefully with 1N HCl (to pH 6), remove solvents in vacuo, extract aqueous residue with EtOAc/DCM (3:1).
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Causality: NaBH₄ is selected over LiAlH₄ because it is milder and chemoselective, reducing the ester without affecting the sulfone group or the pyridine ring. The sulfone is stable to borohydride reduction conditions.
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.
Figure 1: Step-wise synthetic pathway emphasizing the "Oxidation-First" strategy to preserve the alcohol functionality.
Applications in Drug Discovery
Pharmacophore Utility
The 2-methylsulfonylpyridine motif is a bioisostere for other polar aromatic groups but offers unique advantages:
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Metabolic Stability: Unlike the 2-methylthio group, the sulfone is highly resistant to oxidative metabolism (P450s).
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H-Bond Acceptor: The sulfone oxygens serve as strong hydrogen bond acceptors in protein active sites (e.g., COX-2 active site pockets).
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Electron Withdrawal: The sulfone strongly pulls electron density from the pyridine ring, making the C6 position (or other ring positions) susceptible to further nucleophilic attacks if necessary, or modulating the pKa of the pyridine nitrogen to reduce off-target hERG binding.
Therapeutic Areas
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COX-2 Inhibitors: Analogous to the Etoricoxib scaffold, where the sulfone provides selectivity for the COX-2 isozyme over COX-1.
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Hedgehog Signaling: Used in the synthesis of Smoothened (Smo) receptor antagonists for oncology.
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Kinase Inhibitors: The hydroxymethyl group acts as a "warhead" precursor. It can be converted to a chloride or mesylate to couple with amines, forming benzylic-type amine linkers common in kinase inhibitors.
Safety & Handling
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Hazards: The compound is an organic sulfone and pyridine derivative. It causes serious eye irritation (H319) and skin irritation (H315).
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Handling:
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Use a fume hood to avoid inhalation of dust.
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Wear nitrile gloves and safety goggles.
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Specific Warning: During Step 2 (Oxidation), m-CPBA is shock-sensitive and potentially explosive if concentrated or dried completely. Always keep wet or in solution.
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Storage: Hygroscopic. Store in a tightly sealed vial with desiccant at 4°C.
References
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Preparation of Pyridyl Inhibitors of Hedgehog Signalling. World Intellectual Property Organization, WO2009126863A2. (2009). Link
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Convenient Synthesis of 2-(Methylsulfonyl)pyrimidine Derivatives. ResearchGate, Article Abstract. (2025). Link
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Process for Preparing 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Google Patents, US20120232281A1. (2012). Link
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton, ePrints. (2023). Link
